molecular formula C17H19N3OS B292159 N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B292159
M. Wt: 313.4 g/mol
InChI Key: PDLGWEMTTNFEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 is not fully understood. However, it has been suggested that N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro. N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has also been found to reduce the expression of COX-2, which is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied, and its biological activities have been well characterized. However, N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 also has some limitations. It is a relatively complex compound that requires several steps to synthesize, which can be time-consuming and expensive. In addition, the exact mechanism of action of N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033. One potential direction is to further investigate its anti-inflammatory and analgesic properties and explore its potential as a treatment for inflammatory and pain-related conditions. Another potential direction is to investigate its anti-cancer properties and explore its potential as a treatment for various types of cancer. In addition, future studies could focus on improving the synthesis of N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 and developing more efficient methods for its production.

Synthesis Methods

N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 can be synthesized by the reaction of 5-methyl-2-furaldehyde, ethyl acetoacetate, phenylhydrazine, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with ethyl iodide to yield N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033. The synthesis of N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. It has also been found to exhibit analgesic properties in animal models of pain. In addition, N-ethyl-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 57033 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-ethyl-3-(5-methylfuran-2-yl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C17H19N3OS/c1-3-18-17(22)20-15(16-10-9-12(2)21-16)11-14(19-20)13-7-5-4-6-8-13/h4-10,15H,3,11H2,1-2H3,(H,18,22)

InChI Key

PDLGWEMTTNFEIV-UHFFFAOYSA-N

SMILES

CCNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(O3)C

Canonical SMILES

CCNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(O3)C

Origin of Product

United States

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